cyclododecylideneamino 4-methoxybenzoate

Description

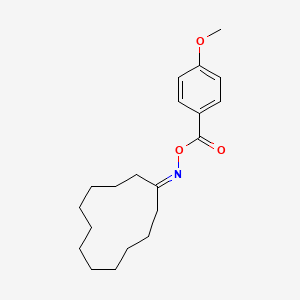

Cyclododecylideneamino 4-methoxybenzoate is a synthetic ester derivative of 4-methoxybenzoic acid, characterized by the presence of a cyclododecylideneamino substituent. The cyclododecylideneamino group likely enhances lipophilicity and thermal stability compared to simpler alkyl or metal-bound derivatives, which may influence its applications in materials science or pharmaceuticals .

Properties

IUPAC Name |

(cyclododecylideneamino) 4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO3/c1-23-19-15-13-17(14-16-19)20(22)24-21-18-11-9-7-5-3-2-4-6-8-10-12-18/h13-16H,2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOOZHZBBQODBMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)ON=C2CCCCCCCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclododecylideneamino 4-methoxybenzoate typically involves the reaction of cyclododecylideneamine with 4-methoxybenzoic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods ensure high purity and yield of the compound, making it suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

cyclododecylideneamino 4-methoxybenzoate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

cyclododecylideneamino 4-methoxybenzoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclododecylideneamino 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Infrared Spectroscopic Data (1700–1400 cm⁻¹ Range)

Key Observations:

- The carboxylate group in sodium 4-methoxybenzoate exhibits ionic character, with distinct νas and νsym vibrations .

- Lanthanide complexes demonstrate bidentate coordination, leading to slight frequency shifts due to partial bond-length equalization .

- Transition metal derivatives (Mn, Ni, Cu) retain near-ionic character, suggesting weaker metal-ligand interactions compared to lanthanides .

- Its ester linkage likely shifts carboxylate vibrations to higher frequencies (e.g., ~1700 cm⁻¹ for ester C=O), distinguishing it from ionic or metal-coordinated analogs.

Thermal and Physical Properties

Table 2: Comparative Physical and Thermal Data

Key Observations:

- Sodium 4-methoxybenzoate’s ionic nature confers high thermal stability and water solubility .

- 4-Pentylphenyl 4-methoxybenzoate’s alkyl chain enhances lipophilicity, making it suitable for non-polar matrices .

- This compound: The bulky cyclododecylideneamino group likely reduces solubility in polar solvents but improves thermal resistance compared to alkyl derivatives.

Table 3: Hazard and Ecotoxicity Data

Key Observations:

- This compound: Similar data gaps are expected. Industrial handling precautions (e.g., long-sleeved clothing) are recommended, as with structurally similar esters .

Biological Activity

Cyclododecylideneamino 4-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of a cyclododecylidene group linked to a 4-methoxybenzoate moiety. The structural formula can be summarized as follows:

- Molecular Formula : C₁₅H₁₉NO₃

- Molecular Weight : 273.32 g/mol

This compound belongs to a class of benzoates that exhibit various biological activities, including anti-inflammatory and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, a series of methoxybenzoyl derivatives were shown to improve antiproliferative activity against melanoma and prostate cancer cells, with IC₅₀ values shifting from micromolar to low nanomolar ranges through structural modifications . This suggests that this compound may possess similar properties, potentially acting through mechanisms such as tubulin polymerization inhibition.

The mechanisms by which this compound exerts its biological effects may include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.

- Modulation of Signaling Pathways : Compounds that affect pathways such as PI3K/AKT/mTOR have been identified as potential therapeutic agents in hematological malignancies .

Study on Antiproliferative Effects

A study conducted on structurally related compounds demonstrated that modifications in the methoxybenzoyl group significantly enhanced antiproliferative activity against various cancer cell lines. The study highlighted the importance of structural features in determining biological efficacy, suggesting that this compound could be optimized for better therapeutic outcomes .

Zebrafish Model Screening

Zebrafish models have been utilized to screen for bioactive compounds, revealing that certain benzoates can influence hematopoietic stem cell dynamics and tumor growth suppression. These findings support the hypothesis that this compound may have similar effects in vivo, potentially enhancing our understanding of its pharmacodynamics .

Data Table: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC₅₀ (µM) | Notes |

|---|---|---|---|

| Methoxybenzoyl-aryl-thiazole | Anticancer | <0.1 | Significant activity against melanoma cells |

| Methyl 4-methoxybenzoate | Antiinflammatory | 1.5 | Inhibits COX enzymes |

| Cyclododecylideneamino derivative | Antiproliferative | TBD | Potentially inhibits tubulin polymerization |

Q & A

Q. What are the standard methods for synthesizing and characterizing cyclododecylideneamino 4-methoxybenzoate?

this compound can be synthesized via condensation reactions involving 4-methoxybenzoate derivatives and cyclododecylideneamine. Characterization typically employs:

- Infrared Spectroscopy (IR): Bands in the 1700–1400 cm⁻¹ range confirm carboxylate coordination modes. For example, νas(COO⁻) at ~1543 cm⁻¹ and νsym(COO⁻) at ~1416 cm⁻¹ indicate ionic or bidentate bonding .

- Thermogravimetric Analysis (TGA): Determines thermal stability and decomposition steps. For analogous 4-methoxybenzoate complexes, dehydration occurs between 100–200°C, followed by ligand decomposition above 300°C .

- X-ray Diffraction (XRD): Resolves crystal structure and polymorphism. Isomorphous compounds (e.g., La and Pr complexes) show distinct powder patterns .

Q. How can researchers confirm the coordination mode of the carboxylate group in this compound complexes?

The infrared spectroscopic Δν (νas – νsym) value distinguishes coordination modes:

- Δν > 200 cm⁻¹ suggests ionic bonding (e.g., sodium 4-methoxybenzoate: Δν = 127 cm⁻¹).

- Δν < 150 cm⁻¹ indicates bidentate or bridging coordination, as seen in lanthanide complexes . Computational methods (e.g., Hartree-Fock calculations) can validate experimental IR data by simulating vibrational frequencies .

Advanced Research Questions

Q. How should researchers address discrepancies in thermal decomposition data for this compound derivatives?

Conflicting TGA/DSC results may arise from:

- Polymorphism: Different crystalline forms (e.g., La vs. Pr complexes) exhibit varied dehydration steps .

- Metal-ligand bonding strength: Transition metals (Mn, Ni, Cu) show lower thermal stability compared to lanthanides due to weaker ionic interactions . Methodological recommendations:

- Perform controlled recrystallization to isolate polymorphs.

- Combine simultaneous TGA-DSC with variable heating rates to resolve overlapping thermal events .

Q. What experimental and computational strategies are effective for studying this compound-protein interactions?

Adapt methodologies from cytochrome P450 studies:

- Crystallography: Co-crystallize the compound with enzymes (e.g., CYP199A2/A4) to resolve binding motifs. Structural changes in substrate-binding pockets (e.g., proximal surface variations) can reveal interaction sites .

- Kinetic assays: Use coupled spectrophotometric assays to monitor enzyme inhibition. For example, track NADH oxidation at 340 nm to quantify AMP formation in the presence of CoA/ATP .

- Molecular Dynamics (MD): Simulate ligand-enzyme docking using Gaussian or similar software to predict binding affinities .

Q. How can researchers optimize synthetic yields of this compound under varying reaction conditions?

Key factors include:

- Solvent selection: Absolute ethanol with glacial acetic acid promotes efficient condensation, as used in triazole-benzaldehyde reactions .

- Reflux duration: Extended reflux (4+ hours) ensures complete imine formation.

- Stoichiometric control: Maintain a 1:1 molar ratio of amine to 4-methoxybenzoate precursor to minimize side products . Validation: Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using NMR/MS.

Contradiction Analysis and Troubleshooting

Q. How to resolve inconsistencies in IR data for this compound complexes?

Discrepancies may arise from:

- Hydration state: Hydrated vs. anhydrous compounds shift ν(OH) and carboxylate bands.

- Coexistence of coordination modes: Mixed ionic/bidentate bonding in lanthanide complexes alters Δν values . Solutions:

- Compare experimental IR with DFT-calculated spectra for optimized geometries .

- Use elemental analysis to verify hydration levels and stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.